molecular formula C4H12ClN2+ B11053975 1-(2-Chloroethyl)-1,1-dimethylhydrazinium

1-(2-Chloroethyl)-1,1-dimethylhydrazinium

Cat. No.: B11053975
M. Wt: 123.60 g/mol
InChI Key: FXYGVVMIHVKCMW-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-1,1-dimethylhydrazinium is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group attached to a dimethylhydrazinium moiety, making it a versatile agent in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-1,1-dimethylhydrazinium typically involves the reaction of dimethylhydrazine with 2-chloroethanol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-1,1-dimethylhydrazinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted ethyl compounds, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-1,1-dimethylhydrazinium has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including its role as an alkylating agent.

    Medicine: It is investigated for its potential use in chemotherapy due to its ability to modify DNA.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-1,1-dimethylhydrazinium involves the alkylation of DNA and other nucleophilic sites within cells. The chloroethyl group reacts with nucleophilic centers, leading to the formation of covalent bonds and subsequent disruption of cellular processes. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Known for its use in chemotherapy.

    Sulfur Mustard (bis(2-chloroethyl) sulfide): A well-known vesicant and alkylating agent.

    Nitrogen Mustard (HN-2): Used in chemotherapy for its alkylating properties.

Uniqueness

1-(2-Chloroethyl)-1,1-dimethylhydrazinium is unique due to its specific structure, which allows for selective alkylation of nucleophilic sites. This selectivity makes it a valuable compound in both research and therapeutic applications, distinguishing it from other alkylating agents that may have broader or less specific activity.

Properties

Molecular Formula

C4H12ClN2+

Molecular Weight

123.60 g/mol

IUPAC Name

amino-(2-chloroethyl)-dimethylazanium

InChI

InChI=1S/C4H12ClN2/c1-7(2,6)4-3-5/h3-4,6H2,1-2H3/q+1

InChI Key

FXYGVVMIHVKCMW-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCl)N

Origin of Product

United States

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